molecular formula C18H15ClN2O2 B10988731 N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10988731
M. Wt: 326.8 g/mol
InChI Key: JYHCVOKIFQIPQW-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family. Quinolones are known for their significant pharmaceutical and biological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve a scalable and efficient methodology that ensures high purity and yield. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinolines .

Scientific Research Applications

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antibacterial and antiviral activities, making it a candidate for drug development.

    Medicine: It has been explored for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its stability and reactivity .

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-benzyl-7-chloro-N-methyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-21(11-12-5-3-2-4-6-12)18(23)15-10-20-16-9-13(19)7-8-14(16)17(15)22/h2-10H,11H2,1H3,(H,20,22)

InChI Key

JYHCVOKIFQIPQW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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